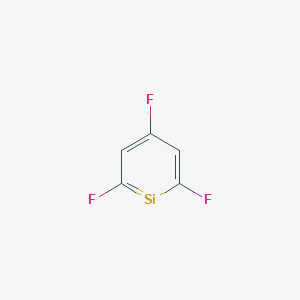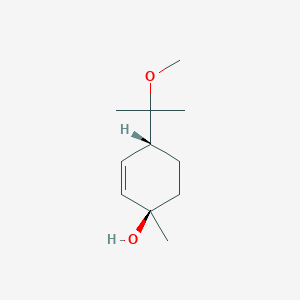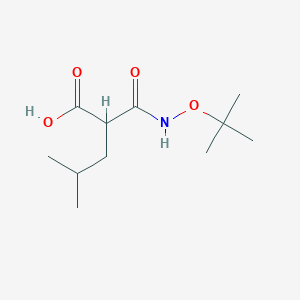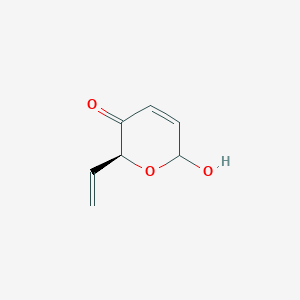
2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- is a heterocyclic compound that belongs to the pyran family. Pyrans are six-membered oxygen-containing rings with two double bonds. This specific compound is characterized by the presence of a hydroxy group at the 6-position and an ethenyl group at the 2-position, with the (2S)- configuration indicating its stereochemistry. Pyrans and their derivatives are significant due to their presence in various natural products and their wide range of biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- can be achieved through several methods. One common approach involves the phosphine-catalyzed (3 + 3) annulation between allenoates and 1C,3O-bisnucleophiles . Another method includes a one-pot sequence via a silver(I)-catalyzed propargyl-Claisen rearrangement of propargyl vinyl ethers, followed by a base-catalyzed isomerization and 6π-oxaelectrocyclization . These methods provide a facile entry to stable 2H-pyrans, which are challenging targets in organic synthesis.
Industrial Production Methods
Industrial production of 2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and green chemistry principles is becoming increasingly popular to make the process more sustainable and environmentally friendly .
化学反応の分析
Types of Reactions
2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the hydroxy and ethenyl groups, which can participate in different types of chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxy group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group back to a hydroxy group.
Substitution: Nucleophilic substitution reactions can occur at the ethenyl group, with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while reduction can regenerate the hydroxy group. Substitution reactions can introduce various functional groups at the ethenyl position.
科学的研究の応用
2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- has numerous applications in scientific research:
作用機序
The mechanism of action of 2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the ethenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
類似化合物との比較
2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- can be compared with other pyran derivatives, such as:
2-Pyrone: A six-membered ring with a carbonyl group at the 2-position.
4-Hydroxy-2-pyrone: Similar to 2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- but with the hydroxy group at the 4-position.
The uniqueness of 2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- lies in its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties.
特性
CAS番号 |
634196-47-7 |
|---|---|
分子式 |
C7H8O3 |
分子量 |
140.14 g/mol |
IUPAC名 |
(6S)-6-ethenyl-2-hydroxy-2H-pyran-5-one |
InChI |
InChI=1S/C7H8O3/c1-2-6-5(8)3-4-7(9)10-6/h2-4,6-7,9H,1H2/t6-,7?/m0/s1 |
InChIキー |
DOPQQIPMCNGZMM-PKPIPKONSA-N |
異性体SMILES |
C=C[C@H]1C(=O)C=CC(O1)O |
正規SMILES |
C=CC1C(=O)C=CC(O1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


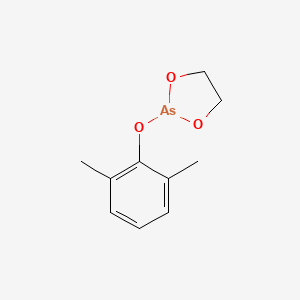
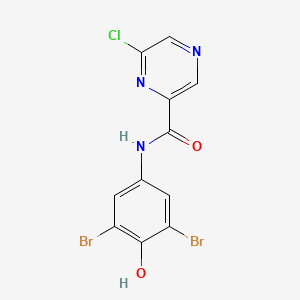
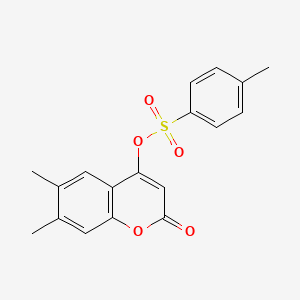
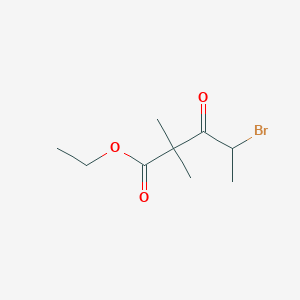
![4-Bromo-6-{[(2-{[2-(pyridin-2-YL)ethyl]sulfanyl}ethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15167932.png)
![{3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol](/img/structure/B15167938.png)
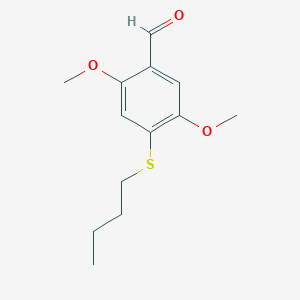

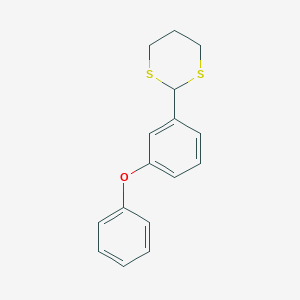
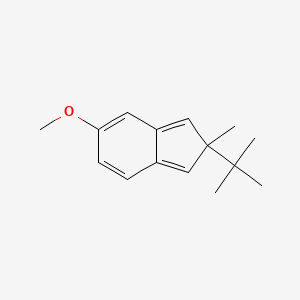
![1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B15167984.png)
